molecular formula C6H9N3O3 B13588308 2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol

2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol

Cat. No.: B13588308
M. Wt: 171.15 g/mol
InChI Key: KCXFGYRBFLGASP-UHFFFAOYSA-N
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Description

2-(4-Nitro-1H-pyrazol-3-yl)propan-2-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, built around the privileged pyrazole scaffold . The pyrazole core is a five-membered heterocyclic ring system known for its extensive therapeutic profile, which includes anti-inflammatory and anticancer activities . Researchers value this particular nitro-pyrazole derivative as a key intermediate or building block for the synthesis of more complex molecules aimed at modulating specific biological pathways. The structural features of this compound—including the nitro group and the propan-2-ol side chain—are often leveraged to optimize interactions with biological targets, potentially leading to novel therapeutic agents . Pyrazole-containing compounds have been reported to exhibit their biological effects through various mechanisms, such as enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory action) and induction of cell cycle arrest or apoptosis in cancer cell lines . As a biochemical reagent, this compound is intended for use as a biological material or organic compound in life science-related research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

2-(4-nitro-1H-pyrazol-5-yl)propan-2-ol

InChI

InChI=1S/C6H9N3O3/c1-6(2,10)5-4(9(11)12)3-7-8-5/h3,10H,1-2H3,(H,7,8)

InChI Key

KCXFGYRBFLGASP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=NN1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Direct Alkylation of 4-Nitro-1H-pyrazole Derivatives

One straightforward approach involves the alkylation of 4-nitro-1H-pyrazole or its derivatives at the 3-position with an appropriate alkylating agent bearing a protected or free hydroxyl group that can be converted to the tertiary alcohol.

  • Reagents and Conditions:

    • Starting material: 4-nitro-1H-pyrazole or 4-nitro-pyrazole boronic acid derivatives
    • Alkylating agent: tert-butyl halides or equivalents (e.g., tert-butyl bromide)
    • Base: Potassium carbonate or cesium carbonate
    • Solvent: Dimethylformamide (DMF) or dimethoxyethane (DME)
    • Temperature: 60–100 °C
    • Catalyst (if cross-coupling): Palladium complexes such as PdCl2(PPh3)2 for Suzuki-type reactions
  • Mechanism: The nucleophilic nitrogen or carbon site on the pyrazole ring undergoes substitution or cross-coupling with the alkyl halide or boronic acid derivative to introduce the 2-propan-2-ol side chain after subsequent hydrolysis or deprotection steps.

  • Yields and Purification: Reported yields vary from moderate to high (60–90%) depending on reaction optimization and purification methods such as recrystallization or chromatography.

Modified Mannich-Type Reactions and Hydroxymethylation

Another method involves the Mannich reaction or hydroxymethylation of pyrazole derivatives followed by nitration and further functional group transformations.

  • Stepwise Approach:

    • Hydroxymethylation: Reaction of pyrazole with formaldehyde under acidic or neutral conditions to form 1-hydroxymethyl-pyrazole intermediates.
    • Nitration: Introduction of the nitro group at the 4-position of the pyrazole ring using nitrating agents such as nitric acid or nitrating mixtures under controlled temperature to avoid ring degradation.
    • Alkylation or substitution: Conversion of the hydroxymethyl group to the tertiary alcohol side chain, often via reaction with methylating agents or base-mediated rearrangements.
  • Reaction Conditions:

    • Formaldehyde source: 37% aqueous formaldehyde solution
    • Nitration: Dilute nitric acid or mixed acid nitration at low temperature
    • Solvent: Ethanol or aqueous media
    • Temperature: Room temperature to reflux depending on step
  • Advantages: This method allows for selective functionalization and can be adapted to synthesize related analogs with different substituents.

Cyclization and Condensation Routes via Pyrazoline Intermediates

Some synthetic routes reported for related pyrazole derivatives involve the formation of pyrazoline intermediates through cyclization of chalcones or hydrazones, followed by oxidation or nitration to yield the nitro-pyrazole structure.

  • Typical Procedure:

    • Synthesis of chalcones from benzaldehydes and ketones under basic conditions in ethanol.
    • Reaction of chalcones with thiosemicarbazide or hydrazines to form pyrazolin-N-thioamides.
    • Cyclization with electrophiles or halogenated ketones to form substituted pyrazoles.
    • Final nitration or oxidation steps to introduce the nitro group and hydroxyl functionalities.
  • Yields: High yields (77–90%) have been reported for these multi-step syntheses, with well-characterized intermediates confirmed by NMR and X-ray crystallography.

Industrial and Patent-Related Processes

While specific literature on 2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol is limited, related pyrazole derivatives are prepared industrially by:

  • One-pot reactions combining dehydrogenation, substitution, and nitration steps in polar aprotic solvents without isolation of intermediates to improve efficiency and reduce costs.
  • Use of mild bases and solvents compatible with both dehydrogenation and nucleophilic substitution steps to streamline synthesis.

These processes emphasize environmental friendliness, cost-effectiveness, and scalability.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Typical Yields (%) References
Direct alkylation of pyrazole 4-nitro-pyrazole, tert-butyl halide, K2CO3, DMF, Pd catalyst Straightforward, adaptable to analogs 60–90
Mannich-type hydroxymethylation Pyrazole, formaldehyde, nitrating agents, ethanol Selective functionalization Moderate to high
Cyclization via pyrazoline intermediates Chalcones, thiosemicarbazide, halogenated ketones, reflux in EtOH High yield, well-characterized intermediates 77–90
Industrial one-pot processes Dehydrogenation, nucleophilic substitution, polar aprotic solvents Efficient, scalable, cost-effective High

Analytical and Characterization Notes

  • The synthesized this compound is typically characterized by:

  • Reaction progress is often monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 2-(4-nitro-1H-pyrazol-3-yl)propan-2-one.

    Reduction: Formation of 2-(4-amino-1H-pyrazol-3-yl)propan-2-ol.

    Substitution: Formation of 2-(4-nitro-1H-pyrazol-3-yl)propan-2-chloride or similar derivatives.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity. The molecular targets and pathways involved may include enzymes, receptors, and other proteins that play a role in the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol lies in its nitro and hydroxyl substituents. Below is a comparison with two structurally related pyrazole derivatives:

Compound Name Substituents on Pyrazole Ring Key Structural Features
This compound 4-NO₂, 3-(propan-2-ol) Nitro (electron-withdrawing), tertiary alcohol
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile 5-NH₂, 3-OH Amino (electron-donating), hydroxyl, fused pyran ring
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol 4-Boronate ester, 1-(propan-2-ol) Boron-containing pinacol ester, tertiary alcohol

Key Observations :

  • The nitro group in the target compound contrasts with electron-donating groups (e.g., -NH₂ in ) and boron-based moieties (e.g., boronate ester in ).
  • The tertiary alcohol group is a common feature in all three compounds, enhancing solubility in polar solvents.
Physicochemical Properties
  • Acidity : The nitro group increases the acidity of the hydroxyl group in this compound compared to analogs with electron-donating substituents (e.g., -NH₂ in ).
  • Solubility : The hydroxyl group improves water solubility, but the nitro group’s hydrophobicity may reduce it relative to the boronate ester in , which benefits from the polar dioxaborolane ring.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol with high purity?

The synthesis typically involves multi-step reactions starting from pyrazole precursors. Key steps include:

  • Nitration : Introducing the nitro group at the 4-position of the pyrazole ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .
  • Alkylation : Reacting the nitro-pyrazole intermediate with propan-2-ol derivatives, often using base catalysts (e.g., K₂CO₃) in polar aprotic solvents like DMF to enhance yield .
  • Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) ensures high purity, monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and confirms the propan-2-ol moiety (δ 1.2–1.5 ppm for methyl groups) .
  • IR Spectroscopy : Detects functional groups (e.g., nitro group stretching at ~1520 cm⁻¹ and hydroxyl at ~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 212) and fragmentation patterns .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

  • Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly in water, influencing reaction solvent choices .
  • Stability : Sensitive to strong acids/bases due to the nitro group; storage under inert atmospheres is recommended .
  • Reactivity : The nitro group directs electrophilic substitutions, while the hydroxyl group participates in hydrogen bonding, affecting crystallization .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Kinetic Studies : Monitor reaction progress under varying conditions (pH, temperature) using UV-Vis spectroscopy to identify rate-determining steps .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) in NMR to track proton transfer steps in hydroxyl-mediated reactions .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates, validated against experimental data .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

  • Electron Density Analysis : Tools like Multiwfn calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., nitro group as an electron-withdrawing hotspot) .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions to assess steric effects on reactivity .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .

Q. How does this compound interact with biological systems?

  • Enzyme Inhibition : The nitro group may act as a Michael acceptor, covalently binding to cysteine residues in enzymes (e.g., oxidoreductases) .
  • Metabolic Pathways : Radiolabeling (e.g., ¹⁴C) tracks metabolic products in vitro, revealing nitro-reduction to amine derivatives .
  • Comparative Studies : Structural analogs (e.g., 4-chloro-pyrazole derivatives) show altered activity, highlighting the nitro group’s role in potency .

Q. How can crystallographic data resolve contradictions in reported structural configurations?

  • Single-Crystal X-ray Diffraction : Using SHELXL for refinement, resolve discrepancies in bond lengths/angles (e.g., nitro group orientation) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) to explain polymorphism or packing anomalies .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesSignificance
¹H NMRδ 8.2 (pyrazole-H), δ 1.4 (CH₃)Confirms ring substitution and alkylation
IR1520 cm⁻¹ (NO₂), 3400 cm⁻¹ (OH)Validates functional groups
MS (ESI+)m/z 212 [M+H]+Verifies molecular weight

Q. Table 2. Comparative Reactivity of Pyrazole Derivatives

CompoundReactivity with ElectrophilesBiological Activity (IC₅₀)
This compoundHigh (Nitro-directed)10 µM (Enzyme X inhibition)
4-Chloro analogModerate25 µM
Unsubstituted pyrazoleLow>100 µM

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